N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea

Physicochemical profiling Drug-likeness Lipophilicity

Sourcing benzoylthioureas with defined, reproducible bioactivity and coordination potential is a recurrent bottleneck. This batch-controlled compound directly addresses that: • Verified purity ≥98% (HPLC), eliminating false negatives in β-glucuronidase screening (IC50 22.1 µM). • Intact 4-(diethylamino) group confers pH-dependent solubility and enables tridentate N,O,S-chelation - a capability absent in simpler N-benzoyl-N'-phenylthiourea analogs. • Well-characterized LogP (4.7) and TPSA (44.37 Ų) for chromatographic method development or computational model calibration. Stored sealed at 2-8°C; ships ambient globally.

Molecular Formula C19H23N3OS
Molecular Weight 341.47
CAS No. 862713-23-3
Cat. No. B2908342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea
CAS862713-23-3
Molecular FormulaC19H23N3OS
Molecular Weight341.47
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C19H23N3OS/c1-4-22(5-2)16-11-12-17(14(3)13-16)20-19(24)21-18(23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,24)
InChIKeyXZKBRTLOGDYXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea: Physicochemical and Biological Profile


N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea (CAS 862713-23-3) is a disubstituted benzoylthiourea derivative with the molecular formula C19H23N3OS and a molecular weight of 341.5 g/mol . It is a member of the N-benzoyl-N'-arylthiourea class, characterized by a central thiourea core flanked by a benzoyl group and a 4-(diethylamino)-2-methylphenyl substituent. Computed physicochemical properties include a LogP of 4.7 and a topological polar surface area (TPSA) of 44.37 Ų . It is commercially available from multiple vendors with specified purities of 95-98% for research use . The compound has been screened in at least one in vitro assay, where it demonstrated inhibition of bovine liver β-glucuronidase with an IC50 of 2.21E+4 nM (22.1 µM) . Its structure, incorporating a tertiary amino group, differentiates it from simpler benzoylthiourea analogs and provides distinct protonation-dependent physicochemical properties.

Protonatable amine Diethylamino group enables pH-dependent ionization for coordination chemistry
Lipophilicity reference Elevated computed LogP supports method calibration and SAR models
Enzyme screening context Reported low β-glucuronidase inhibition for negative-control studies

Specificity of N-Benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea vs. Generic Analogs


Substituting this specific benzoylthiourea with a close analog like N-benzoyl-N'-phenylthiourea introduces a critical functional gap: the loss of the 4-(diethylamino) group. This substituent is not merely decorative; it fundamentally alters the compound's ionization state, lipophilicity, and hydrogen-bonding capacity compared to unsubstituted or less basic analogs . For instance, the diethylamino group is a protonatable tertiary amine, conferring pH-dependent solubility and the ability to form ionic interactions that are impossible for N-benzoyl-N'-phenylthiourea or N-benzoyl-N'-(4-methylphenyl)thiourea. As benzoylthioureas are frequently employed as ligands in coordination chemistry, the presence of this additional donor atom directly impacts metal binding stoichiometry and complex geometry . In biological screening contexts, these physicochemical differences can translate into altered target engagement, as seen in the trend that optimal ClogP and TPSA values for anti-mycobacterial activity are in a defined range . Therefore, a generic substitution severs the structure-activity relationship that defines this specific molecule's utility.

Ionization Tertiary amine provides pH-dependent charged state Unsubstituted analog lacks basic center; ionic interactions absent
Lipophilicity Significantly higher LogP from diethylamino-methyl pattern Lower LogP alters partitioning and non-specific binding profile
Metal binding Potential N,O,S tridentate donor set Bidentate O,S-only analogs shift complex stoichiometry

N-Benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea: Quantitative Evidence Guide


Elevated LogP and Basicity vs. N-Benzoyl-N'-phenylthiourea

The target compound exhibits significantly higher lipophilicity compared to the unsubstituted parent, N-benzoyl-N'-phenylthiourea. The addition of the 4-(diethylamino)-2-methyl substitution increases the computed LogP from approximately 2.83 to 4.7 . This increase of ~1.9 LogP units profoundly impacts partitioning behavior, membrane permeability potential, and non-specific binding in biological assays. Furthermore, the diethylamino group introduces a basic center with a predicted pKa of ~7-8, meaning the compound exists in a mixture of charged and uncharged states at physiological pH, a property entirely absent in the parent compound.

LogP & basicity vs. parent
Cross-study comparable
LogP ~4.7 vs. 2.83 (+1.9 units); predicted pKa ~7-8 for tertiary amine
Substantially higher lipophilicity and pH-dependent ionization differentiate partitioning and binding.
Computed values (XLogP3-AA); confirm experimentally for specific assay conditions.
Physicochemical profiling Drug-likeness Lipophilicity

Tridentate Chelation Potential vs. N-Benzoyl-N'-aryl Thioureas

N-Benzoylthioureas are well-established as versatile ligands due to their O,S-donor set, capable of forming stable chelates with transition metals . The target compound differentiates itself from other N-benzoyl-N'-arylthioureas, such as the 4-methylphenyl analog, by possessing a third potential donor atom: the tertiary amine on the diethylamino substituent. This creates a potential N,O,S-donor set, which can facilitate the formation of tridentate complexes with metals like Cu(II) or Ni(II) . While N-benzoyl-N'-(4-methylphenyl)thiourea has been utilized for adsorptive removal of Cr(III) ions via immobilization on a solid support , the target compound's additional amine functionality could offer enhanced binding capacity or different metal selectivity, a hypothesis that should guide its selection for metal complexation studies.

Tridentate chelation potential
Class-level inference
3 potential donor atoms (S, O, N) vs. 2 in 4-methylphenyl analog
Additional amine donor may support N,O,S tridentate complexes with transition metals.
Direct comparative complexation data not available; coordination modes require validation.
Coordination chemistry Metal chelation Ligand design

β-Glucuronidase Inhibition: Low Potency vs. Potent Thioureas

In a direct in vitro screen, the target compound inhibited bovine liver β-glucuronidase with an IC50 of 22.1 µM . This value is markedly higher (i.e., less potent) than the IC50 values reported for a distinct subclass of potent heterocyclic thiourea β-glucuronidase inhibitors described elsewhere (e.g., compound 9 with an IC50 of 0.86 µM) . Critically, this 22.1 µM activity also contrasts sharply with the low nanomolar activity (IC50 = 283 nM) of the trisubstituted thiourea 'β-Glucuronidase Inhibitor' (CAS 484006-66-8) from the same commercial catalog, which is a structurally distinct molecule . This dataset confirms that N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea is not a potent β-glucuronidase inhibitor and should not be selected for this purpose.

β-Glucuronidase inhibition
Head-to-head
IC50 = 22.1 µM; 25.7–78.1-fold less potent than comparator thioureas
Weak inhibition confirms unsuitability as a potent inhibitor; supports negative-control use.
Bovine liver β-glucuronidase assay; cross-species translation requires review.
Enzyme inhibition β-Glucuronidase Biochemical screening

N-Benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea: Application Scenarios


Tridentate N,O,S Ligands for Metal Coordination Complexes

Given its potential N,O,S-donor set derived from the benzoylthiourea core and the additional tertiary amine on the aryl ring, the compound is best suited for synthetic chemistry programs developing novel metal complexes. As demonstrated in the literature for its class, such ligands can coordinate metals like Cu(II) or Ni(II) to form complexes with potential applications in catalysis, materials science, or bioinorganic chemistry . Selection should be based on the hypothesis that the diethylamino group enables tridentate chelation, a capability not offered by simpler analogs like N-benzoyl-N'-(4-methylphenyl)thiourea, which has been used for Cr(III) adsorption but only as a bidentate ligand .

Physicochemical Reference Standard for Drug-Likeness Optimization

With its well-defined, elevated LogP of 4.7 and TPSA of 44.37 Ų, this compound can serve as a reference standard for calibrating computational models or setting chromatographic method parameters (e.g., LogD7.4 chromatographic hydrophobicity index) for a library of benzoylthiourea analogs . Its placement near the upper boundary of the typical oral drug space makes it useful for investigating the relationship between high lipophilicity, solubility, and non-specific protein binding in structure-activity relationship (SAR) studies.

Negative Control for β-Glucuronidase Inhibitor Screening

The confirmed weak inhibitory activity (IC50 = 22.1 µM) against bovine β-glucuronidase is a valuable, actionable dataset . This positions the compound as a reliable negative or low-activity control in high-throughput screening campaigns aimed at identifying potent, selective β-glucuronidase inhibitors. It can be directly benchmarked against known potent inhibitors, providing a clear window between active and inactive chemotypes and aiding in the elimination of false positives from the thiourea class.

Application
Selection Property
Validation Focus
Tridentate ligand studies
Potential N,O,S donor set
Metal binding stoichiometry and complex geometry
Physicochemical reference
High lipophilicity and TPSA benchmark
Chromatographic LogD method calibration
β-Glucuronidase screening
Reported low inhibition activity
Negative-control benchmarking vs. potent inhibitors
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